molecular formula C30H25BrN2O5 B11955229 Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate CAS No. 780814-46-2

Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

Cat. No.: B11955229
CAS No.: 780814-46-2
M. Wt: 573.4 g/mol
InChI Key: GVRWUKSJILRZPD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of pyrrolo[1,2-a][1,10]phenanthroline with 4-bromobenzoyl chloride in the presence of a base, followed by esterification with isopropanol . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile . Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yields.

Chemical Reactions Analysis

Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of appropriate solvents, controlled temperatures, and catalysts. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, affecting their function and leading to various biological effects. The pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate can be compared with other similar compounds such as:

  • Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate
  • Diisopropyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate
  • Diisopropyl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and applications . The uniqueness of this compound lies in its specific bromine substituent, which can influence its reactivity and interactions.

Properties

CAS No.

780814-46-2

Molecular Formula

C30H25BrN2O5

Molecular Weight

573.4 g/mol

IUPAC Name

dipropan-2-yl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

InChI

InChI=1S/C30H25BrN2O5/c1-16(2)37-29(35)23-22-14-11-19-8-7-18-6-5-15-32-25(18)26(19)33(22)27(24(23)30(36)38-17(3)4)28(34)20-9-12-21(31)13-10-20/h5-17H,1-4H3

InChI Key

GVRWUKSJILRZPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC(C)C)C(=O)C4=CC=C(C=C4)Br)C5=C(C=CC=N5)C=C3

Origin of Product

United States

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